molecular formula C21H24ClN3OS B10827044 N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride

N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride

Cat. No.: B10827044
M. Wt: 402.0 g/mol
InChI Key: ZUICMQLJOIWSMY-UHFFFAOYSA-N
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Description

YM-201627 is an orally active antitumor agent known for its selective inhibition of vascular endothelial growth factor (VEGF)-stimulated proliferation of human umbilical vein endothelial cells (HUVECs). This compound has shown promising results in inhibiting angiogenesis, making it a potential candidate for cancer therapy .

Preparation Methods

The synthesis of YM-201627 involves several steps. Initially, various substituted 1-phenyl-1H-imidazole-2-thiols are prepared. These intermediates are then used to synthesize 3-phenylbenzo[d]pyrazolo[5,1-b]thiazoles. The detailed synthetic method includes the use of palladium-catalyzed intramolecular C–H activation and C–S formation without additional oxidants . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

YM-201627 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

YM-201627 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of synthetic methods and reaction mechanisms.

    Biology: It is used to study the effects of VEGF inhibition on endothelial cell proliferation and angiogenesis.

    Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit angiogenesis and tumor growth.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

YM-201627 exerts its effects by selectively inhibiting the proliferation of endothelial cells stimulated by VEGF, basic fibroblast growth factor (bFGF), and fetal bovine serum (FBS). This inhibition occurs at very low concentrations (IC50 values ranging from 0.0039 to 0.12 micromolar). The compound inhibits angiogenesis in vitro and in vivo, reducing microvessel formation and tumor growth .

Comparison with Similar Compounds

YM-201627 is unique in its selective inhibition of VEGF-stimulated endothelial cell proliferation. Similar compounds include other benzothiazole-based conjugates, which also exhibit anticancer properties by causing apoptosis and cell cycle arrest. These compounds, such as those studied in the context of hepatocellular carcinoma, show similar mechanisms of action but may differ in their specific molecular targets and pathways .

References

Properties

Molecular Formula

C21H24ClN3OS

Molecular Weight

402.0 g/mol

IUPAC Name

N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C21H23N3OS.ClH/c1-3-23(4-2)12-13-25-17-9-7-8-16(14-17)18-15-24-19-10-5-6-11-20(19)26-21(24)22-18;/h5-11,14-15H,3-4,12-13H2,1-2H3;1H

InChI Key

ZUICMQLJOIWSMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=CC(=C1)C2=CN3C4=CC=CC=C4SC3=N2.Cl

Origin of Product

United States

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